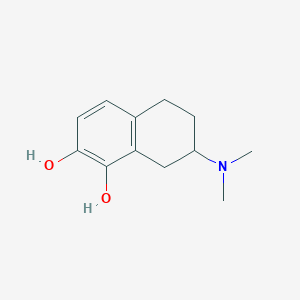
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dimethylamino group and two hydroxyl groups attached to a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives with different substituents .
Applications De Recherche Scientifique
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 7-Dimethylamino-4-hydroxycoumarin
- Methylamino- and dimethylaminoquinolines .
Uniqueness
What sets 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Activité Biologique
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.26 g/mol
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The compound exhibits properties that may influence neurotransmitter systems and cellular signaling pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Effects : Studies indicate that it possesses antimicrobial activity against a range of pathogens. Specific mechanisms include disruption of microbial cell membranes and inhibition of metabolic processes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuronal apoptosis.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.
- Antimicrobial Activity : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues.
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
7-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-5-3-8-4-6-11(14)12(15)10(8)7-9/h4,6,9,14-15H,3,5,7H2,1-2H3 |
Clé InChI |
WBYTZFCNKFGYRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC2=C(C1)C(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















